molecular formula C4H10N2O B14471809 Hexahydropyridazin-3-ol CAS No. 71687-90-6

Hexahydropyridazin-3-ol

Cat. No.: B14471809
CAS No.: 71687-90-6
M. Wt: 102.14 g/mol
InChI Key: YNOLSOLXAFHQLA-UHFFFAOYSA-N
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Description

Hexahydropyridazin-3-ol is a six-membered, fully saturated heterocyclic compound containing two nitrogen atoms in the 1,2-positions (pyridazine ring system) and a hydroxyl (-OH) group at position 3. The saturation of the ring imparts rigidity and conformational stability, distinguishing it from aromatic pyridazine derivatives.

Properties

CAS No.

71687-90-6

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

diazinan-3-ol

InChI

InChI=1S/C4H10N2O/c7-4-2-1-3-5-6-4/h4-7H,1-3H2

InChI Key

YNOLSOLXAFHQLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NNC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydropyridazin-3-ol can be synthesized through several methods. One common approach involves the reaction between donor-acceptor cyclopropanes and phenylhydrazine. This reaction is typically initiated by nickel perchlorate and proceeds with the opening of the cyclopropane ring, resulting in the formation of hexahydropyridazin-3-ones . The reaction conditions often include the use of dimethyl esters of 2-aryl- and 2-styryl-substituted cyclopropane-1,1-dicarboxylic acids in the presence of phenylhydrazine in dichloromethane, followed by treatment with sodium cyanoborohydride and acetic acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyridazin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hexahydropyridazine derivatives.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted hexahydropyridazines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexahydropyridazin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hexahydropyridazin-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between Hexahydropyridazin-3-ol and related compounds:

Compound Structure Functional Groups Key Properties
This compound Saturated 1,2-diazinane ring -OH at position 3 Polar, weak acid (pKa ~10-12), H-bond donor/acceptor
Piperazic acid (Hexahydropyridazine-3-carboxylic acid) Saturated 1,2-diazinane ring -COOH at position 3 Strong acid (pKa ~5), zwitterionic in solution, used in peptide synthesis
Pyridazin-3(2H)-ones Aromatic pyridazine ring =O at position 3 Planar structure, H-bond acceptor, common in medicinal chemistry
Piperidine Saturated 6-membered ring One -NH group Basic (pKa ~11), widely used in drug scaffolds
Morpholine Saturated 6-membered ring One -O- and one -NH group Ether oxygen enhances solubility, moderate basicity

Physicochemical Properties

  • Polarity and Solubility :

    • This compound’s hydroxyl group increases polarity compared to piperidine or morpholine, enhancing water solubility. However, it is less polar than piperazic acid due to the absence of a charged carboxylic acid group .
    • Pyridazin-3(2H)-ones exhibit lower water solubility than this compound due to aromaticity and lack of hydroxyl groups .
  • Acidity/Basicity :

    • The hydroxyl group in this compound is weakly acidic (pKa ~10-12), while piperazic acid’s carboxylic acid group (pKa ~5) allows for salt formation at physiological pH .
    • Piperidine and morpholine are more basic (pKa ~11 and ~8, respectively) due to their amine groups.

Stability and Reactivity

  • This compound’s saturated ring resists oxidation compared to aromatic pyridazines but may undergo hydroxyl group oxidation if unprotected.
  • Piperazic acid’s carboxylic acid group enables salt formation, improving stability in formulation .
  • Pyridazin-3(2H)-ones are prone to hydrolysis under strong acidic/basic conditions due to the ketone group .

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